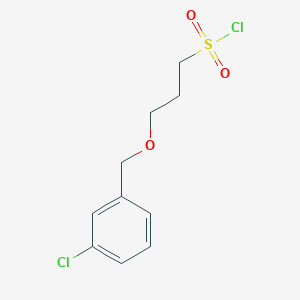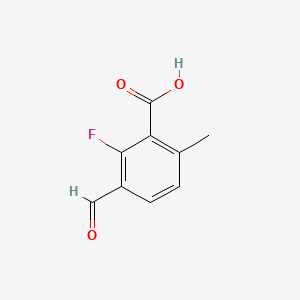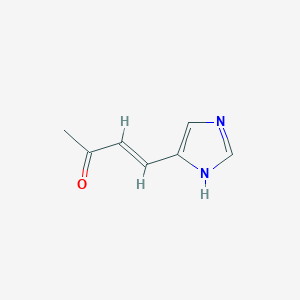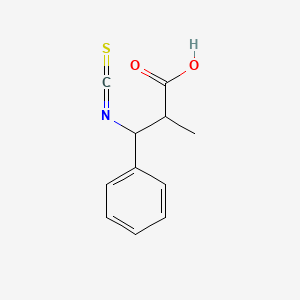
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-methyl-3-phenylpropanoic acid typically involves the reaction of a suitable precursor with thiophosgene (CSCl2) or other isothiocyanate-generating reagents. One common method is the reaction of 2-methyl-3-phenylpropanoic acid with thiophosgene under controlled conditions to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, alcohols, or other nucleophiles to form corresponding adducts.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions
Thiophosgene (CSCl2): Used in the initial synthesis to introduce the isothiocyanate group.
Amines and Alcohols: Common nucleophiles for substitution and addition reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Thioureas: Formed through substitution reactions with amines.
Adducts: Formed through addition reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Isothiocyanato-2-methyl-3-phenylpropanoic acid exerts its effects involves the interaction of the isothiocyanate group with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function. This reactivity is the basis for its potential biological and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: A closely related compound with similar chemical properties.
3-Phenylpropanoic acid: Lacks the isothiocyanate group but shares the phenylpropanoic acid backbone.
Uniqueness
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications compared to similar compounds. This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H11NO2S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
3-isothiocyanato-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-8(11(13)14)10(12-7-15)9-5-3-2-4-6-9/h2-6,8,10H,1H3,(H,13,14) |
InChI-Schlüssel |
RNEQPYFSZMULHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)N=C=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


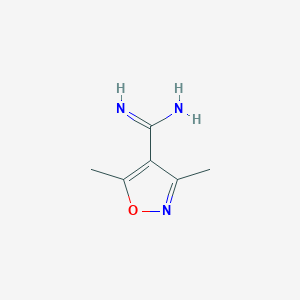
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
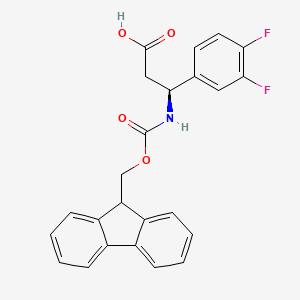
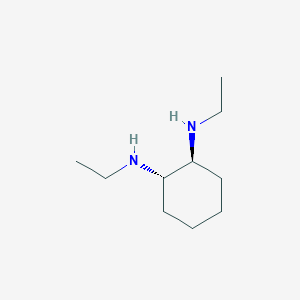
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
